![molecular formula C12H14O2 B1668128 Butylphthalide CAS No. 6066-49-5](/img/structure/B1668128.png)
Butylphthalide
Overview
Description
Butylphthalide, also known as 3-n-butylphthalide, is a chemical compound originally extracted from the seeds of Apium graveolens (Chinese celery). It is a colorless to pale yellowish-green oil with a strong celery aroma. This compound has gained significant attention due to its potential therapeutic effects, particularly in the treatment of cerebral ischemia and stroke .
Mechanism of Action
Target of Action
Butylphthalide, also known as NBP, has been widely used for treating acute ischemic stroke . It plays a role in different pathophysiological processes in the treatment of ischemic stroke, including antioxidants, anti-inflammatory, anti-apoptotic, anti-thrombosis, and mitochondrial protection .
Mode of Action
This compound’s mode of action is multifaceted. It is known to support mitochondrial health, helping to maintain cellular energy levels and prevent cell death . Recent studies suggest that the drug may inhibit neuronal apoptosis, which is the process of programmed cell death . By preventing this, this compound may help to preserve brain function and cognitive abilities .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to regulate cerebral perfusion, reduce neuronal damage, reduce inflammatory cascade, repair cerebrovascular damage, and improve the ability of daily living as well as prognosis in patients with acute cerebral infarction . The mechanism of action may be related to the activation of Netrin/DCC/VEGF signaling pathway by this compound . Furthermore, KEGG pathway analysis indicated that lysosome, phagosome, apoptosis, endocytosis and ferroptosis are the mainly enriched pathways .
Pharmacokinetics
It is known that this compound is used in the treatment of cerebral ischemia, and its efficacy and safety have been demonstrated in clinical trials . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability .
Result of Action
The result of this compound’s action is a higher proportion of patients achieving a favorable functional outcome. In a study among patients with acute ischemic stroke receiving intravenous thrombolysis and/or endovascular treatment, this compound was associated with a higher proportion of patients achieving a favorable functional outcome at 90 days compared with placebo .
Action Environment
The action environment of this compound can influence its efficacy and stability. It is known that this compound has been used in a variety of clinical settings, including in the treatment of acute ischemic stroke
Biochemical Analysis
Biochemical Properties
Butylphthalide interacts with various enzymes, proteins, and other biomolecules. It plays a role in different pathophysiological processes, including acting as an antioxidant, anti-inflammatory, anti-apoptotic, and anti-thrombotic agent . It also provides mitochondrial protection .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce intracellular reactive oxygen species (ROS) in osteoclasts . It also influences cell function by inhibiting the MAPK and NFATc1 signaling pathways, and downregulating the key genes and proteins of osteoclasts .
Molecular Mechanism
Preclinical data suggest that this compound could act on multiple links of cerebral ischemia pathology and play a protective role on cerebral infarction through anti-inflammation, antioxidation, anti-apoptosis, and microcirculation protection .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes extensive metabolism in humans, with the major metabolites in human plasma being 3-OH-NBP, 10-OH-NBP, 10-CO-NBP, 11-COOH-NBP .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of butylphthalide involves several steps:
Preparation of Isobenzofuranone Dimethyl Phosphonate: This step uses o-carboxybenzaldehyde as the initial raw material, which reacts with dimethyl phosphite under carbonate conditions to generate high-purity isobenzofuranone dimethyl phosphonate.
Preparation of Butylene Phthalide: The isobenzofuranone dimethyl phosphonate reacts with n-butyl aldehyde to obtain butylene phthalide.
Hydrogenation and Distillation: The butylene phthalide undergoes pressure hydrogenation, and the finished product is obtained by distillation.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process avoids high-temperature reactions and the need for anhydrous and oxygen-free conditions, making it safer and more energy-efficient. The method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butylphthalide undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.
Major Products
The major products formed from these reactions include various hydroxylated and carboxylated derivatives of this compound .
Scientific Research Applications
Neuroprotective Effects
1. Treatment of Ischemic Stroke:
Butylphthalide has been extensively studied for its efficacy in treating ischemic stroke. A meta-analysis indicated that NBP significantly improves clinical outcomes in patients with acute ischemic stroke, enhancing functional recovery and reducing disability rates at 90 days post-treatment. In a randomized controlled trial involving 1,216 patients, those treated with NBP showed a favorable functional outcome in 56.7% of cases compared to 44.0% in the placebo group (odds ratio: 1.70; p < 0.001) .
2. Vascular Dementia and Cognitive Impairment:
Research has demonstrated that this compound is effective in managing vascular dementia and cognitive dysfunction associated with cerebrovascular diseases. Its neuroprotective mechanisms include improving microcirculation, protecting mitochondrial function, and inhibiting oxidative stress and neuronal apoptosis . Clinical studies suggest that NBP can alleviate symptoms of cognitive impairment, making it a promising adjunct therapy for patients suffering from these conditions.
Clinical Case Studies
Case Study: Acute Ischemic Stroke
A multicenter randomized controlled trial assessed the impact of this compound on cerebral autoregulation in patients with acute ischemic stroke. The study involved 99 patients who received either NBP or a placebo for a duration of 14 days, followed by oral administration for an additional 76 days. Results indicated significant improvements in cerebral autoregulation metrics among those treated with NBP compared to the placebo group .
Case Study: Cognitive Dysfunction in Vascular Dementia
In another study focusing on vascular dementia, NBP was administered to patients exhibiting severe cognitive dysfunction due to hypoperfusion. The results highlighted substantial improvements in cognitive scores and overall quality of life measures post-treatment .
Broader Applications
Beyond neurological disorders, this compound has shown potential in treating other medical conditions:
- Diabetes Management: Preliminary studies suggest that NBP may have beneficial effects on diabetic complications such as cataracts .
- Cardiovascular Health: NBP's anti-inflammatory and anti-thrombotic properties make it a candidate for managing cardiovascular diseases .
Summary Table of Applications
Comparison with Similar Compounds
Butylphthalide is unique compared to other similar compounds due to its specific therapeutic effects and mechanisms of action. Similar compounds include:
Phthalide: A related compound with similar structural features but different biological activities.
Sedanolide: Another constituent of celery oil with distinct aroma and taste properties.
Edaravone: A neuroprotective drug used in the treatment of stroke, but with different mechanisms of action.
This compound stands out due to its multifaceted therapeutic effects, particularly in the treatment of cerebral ischemia and stroke.
Biological Activity
Butylphthalide, particularly 3-n-butylphthalide (NBP), is a compound derived from the seeds of Apium graveolens (celery) and has gained attention for its neuroprotective and therapeutic potential in various neurological disorders. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
3-n-butylphthalide is characterized by its unique phthalide structure, which contributes to its biological activity. The molecular formula is C₁₁H₁₂O₂, and its structure can be represented as follows:
This compound exhibits several mechanisms that contribute to its biological activity:
- Neuroprotection : NBP has been shown to protect neurons from oxidative stress and apoptosis by inhibiting pro-apoptotic pathways and enhancing anti-apoptotic signaling. It reduces the expression of caspases involved in cell death and promotes the expression of Bcl-2, an anti-apoptotic protein .
- Anti-inflammatory Effects : NBP inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), reducing the expression of inflammatory cytokines such as TNF-α and IL-6. This action helps mitigate neuroinflammation associated with various neurological conditions .
- Vascular Effects : Research indicates that NBP improves mitochondrial function by enhancing Na+/K+-ATPase and Ca²⁺-ATPase activities, which are crucial for cellular energy metabolism . Additionally, it promotes vasodilation and improves cerebral blood flow, which is beneficial in treating vascular dementia and ischemic stroke .
1. Cognitive Disorders
This compound has been extensively studied for its effects on cognitive impairment. Clinical trials have demonstrated that NBP can improve cognitive function in patients with vascular cognitive impairment (VCI) when used alongside standard treatments like donepezil .
2. Stroke Management
In animal models, NBP has shown significant neuroprotective effects against ischemic stroke. It reduces infarct size and improves neurological outcomes by enhancing cerebral blood flow and reducing oxidative stress .
3. Neurodegenerative Diseases
Studies suggest that NBP may also have potential in managing neurodegenerative diseases such as Alzheimer's disease due to its ability to inhibit amyloid-beta-induced neurotoxicity .
Case Studies
Several studies highlight the efficacy of this compound in clinical settings:
- Clinical Trial on VCI : A double-blind randomized controlled trial involving patients with VCI showed that those treated with NBP exhibited significant improvements in cognitive scores compared to those receiving placebo .
- Animal Model Studies : In a rat model of cerebral ischemia, NBP administration resulted in reduced neuronal apoptosis and improved recovery outcomes, supporting its use in stroke therapy .
Research Findings
A summary of key research findings related to this compound is presented in the following table:
Properties
IUPAC Name |
3-butyl-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXMNVQARNZTEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2=CC=CC=C2C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863687 | |
Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50863687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless, oily liquid; warm-spicy herbaceous aroma | |
Record name | 3-n-Butylphthalide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
177.00 to 178.00 °C. @ 15.00 mm Hg | |
Record name | (S)-3-Butyl-1(3H)-isobenzofuranone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032064 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in water; soluble in oil, soluble (in ethanol) | |
Record name | 3-n-Butylphthalide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.068-1.074 | |
Record name | 3-n-Butylphthalide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6066-49-5, 3413-15-8 | |
Record name | Butylphthalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6066-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butylphthalide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006066495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butylphthalide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12749 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50863687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-butylphthalide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.455 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYLPHTHALIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822Q956KGM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (S)-3-Butyl-1(3H)-isobenzofuranone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032064 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Butylphthalide in protecting against ischemia-reperfusion injury?
A1: this compound appears to enhance antioxidant activity. Studies in rats have shown that this compound significantly increases Superoxide Dismutase (SOD) activity and decreases Malondialdehyde (MDA) levels, indicating a reduction in oxidative stress [].
Q2: How does this compound impact inflammatory responses after acute myocardial infarction?
A2: Research suggests this compound regulates the Protein Kinase B/Nuclear factor E2-related factor 2 (Akt/Nrf2) signaling pathway. This regulation inhibits the expression of inflammatory markers like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), thereby reducing inflammation and myocardial apoptosis [].
Q3: Does this compound affect autophagy in cells treated with amyloid-beta (Aβ)?
A3: Yes, studies using Aβ-treated U87 cells (a glioblastoma cell line) indicate that this compound inhibits reactive oxygen species (ROS)-mediated autophagic cell death. This inhibition likely contributes to its neuroprotective effects [].
Q4: Can this compound influence the expression of nerve growth factors?
A4: Yes, studies show this compound can upregulate the expressions of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) at the genetic transcription level in rat models of cerebral ischemia [, ].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C12H14O2, and its molecular weight is 190.24 g/mol.
Q6: Are there studies on the stability of this compound in different formulations?
A6: While specific formulation studies are limited in the provided abstracts, research indicates this compound is available as an injectable solution and soft capsules for oral administration, suggesting successful formulation strategies [, , , ].
Q7: Can enzymes be used to catalyze reactions involving this compound?
A7: Yes, lipase Novozyme 435 has demonstrated high efficiency in catalyzing the asymmetric acylation and enantioselective transesterification of this compound in organic solvents [, ].
Q8: How do different doses of this compound affect its protective effects against brain ischemia?
A9: Studies in rat models of global cerebral ischemia show that this compound provides neuroprotection in a dose-dependent manner, with the 3.0 mg/kg dose demonstrating the most significant effects on blood-brain barrier permeability [].
Q9: What is the recommended route of administration for this compound in clinical trials?
A10: Clinical trials have explored both intravenous and oral administration of this compound. Intravenous administration is typically used in the acute phase of stroke, followed by oral administration for long-term treatment [, , ].
Q10: Has research shown any impact of this compound on biomarkers in stroke patients?
A11: Yes, a prospective cohort study revealed that this compound combined with conventional treatment decreased MMP-9 levels and increased Vascular Endothelial Growth Factor (VEGF) levels in patients with stroke, suggesting potential beneficial effects on vascular remodeling [].
Q11: What are the primary in vitro models used to study the effects of this compound?
A12: Researchers frequently use PC12 cells (derived from a rat adrenal gland tumor) and RAW264.7 cells (a mouse macrophage cell line) to investigate the neuroprotective effects of this compound in the context of oxidative stress and inflammation [].
Q12: What animal models are commonly employed in this compound research?
A13: Rat models of cerebral ischemia (induced by middle cerebral artery occlusion) are widely used to study the neuroprotective effects of this compound in vivo. Researchers also utilize rat models of vascular dementia and Alzheimer's disease to investigate the therapeutic potential of this compound in these conditions [, , , , ].
Q13: What have clinical trials revealed about the efficacy of this compound in acute ischemic stroke?
A14: A Phase III, multicenter, randomized, double-blind, controlled trial demonstrated that 14 days of treatment with this compound significantly improved neurological function in acute ischemic stroke patients compared to ozagrel (a selective thromboxane A2 synthetase inhibitor) [].
Q14: What is the safety profile of this compound based on clinical trials?
A15: Clinical trials have shown that intravenous administration of this compound is generally safe and well-tolerated. The most common adverse event reported was elevated alanine aminotransferase, which was mild and transient [, , ].
Q15: Are there any ongoing investigations into targeted delivery strategies for this compound?
A15: The provided research does not delve into specific drug delivery and targeting strategies for this compound. This area presents an opportunity for future research to enhance its therapeutic efficacy and potentially reduce off-target effects.
Q16: What analytical methods are commonly used to quantify this compound levels?
A16: While specific quantification methods are not detailed in the abstracts, techniques like High-Performance Liquid Chromatography (HPLC) are likely employed due to their sensitivity and suitability for analyzing drug concentrations in biological samples.
Q17: What is the origin of this compound as a potential therapeutic agent?
A19: this compound is a natural compound initially extracted from the seeds of celery (Apium graveolens). Its traditional use and promising pharmacological properties have led to its development as a potential therapeutic agent for stroke and other neurological disorders [].
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